2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one
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Description
2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one, also known as MNPNP, is a synthetic compound that belongs to the pyridazinone family. It has gained significant attention in scientific research due to its potential applications as a therapeutic agent.
Scientific Research Applications
Synthesis of Novel Chemical Compounds
Research has shown that derivatives of pyridazin-3-one, such as "2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one," serve as key intermediates in the synthesis of a broad range of novel chemical compounds. For instance, Ibrahim and Behbehani (2014) described a general route for synthesizing a new class of pyridazin-3-one derivatives, highlighting their potential utility in constructing fused azines and other complex molecules. This research underscores the versatility of pyridazin-3-one derivatives in synthetic chemistry, enabling the development of compounds with potential applications in medicinal chemistry and materials science (Ibrahim & Behbehani, 2014).
Molecular Structure and Quantum Chemical Calculations
Studies focusing on the molecular structure and quantum chemical calculations of pyridazin-3-one derivatives provide insight into their electronic properties and reactivity. Kucharska et al. (2013) conducted a comprehensive analysis of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, a compound structurally related to "2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one," revealing details about its crystal structure, vibrational spectra, and conformation. Such studies are crucial for understanding the fundamental properties of these compounds and their potential applications in designing materials with specific electronic or optical properties (Kucharska et al., 2013).
Exploration of Biological Activity
While direct research on the biological activities of "2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one" may be limited, related studies on pyridazinone derivatives offer insights into their potential pharmacological applications. For example, Hudkins et al. (2011) discovered and characterized a pyridazin-3-one derivative as a potent, selective histamine H3 receptor inverse agonist, indicating the relevance of pyridazin-3-one scaffolds in developing new therapeutic agents. This highlights the possibility of exploring "2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one" and its derivatives for similar pharmacological targets, albeit outside the context of direct drug usage or side effects (Hudkins et al., 2011).
properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-13-5-2-3-6-15(13)12-20-18(22)10-9-17(19-20)14-7-4-8-16(11-14)21(23)24/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDWVCSMLKEGFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one |
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